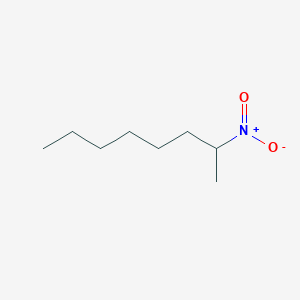

2-Nitrooctane

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-nitrooctane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-3-4-5-6-7-8(2)9(10)11/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLQHMOMJDHKJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277708 | |

| Record name | 2-nitrooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4609-91-0 | |

| Record name | NSC3655 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-nitrooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Nitrooctane and Its Precursors

Halide-Nitrite Displacement Reactions for 2-Nitrooctane Synthesis

The reaction of an alkyl halide with a nitrite (B80452) salt, often referred to as a variant of the Kornblum reaction, is a foundational method for preparing nitroalkanes. stackexchange.com This nucleophilic substitution involves the displacement of a halide ion by the ambident nitrite ion (NO₂⁻), which can attack via the oxygen atom to form an alkyl nitrite or via the nitrogen atom to yield the desired nitroalkane. stackexchange.comquora.com For secondary alkyl halides like 2-halooctanes, the yield of the corresponding nitroalkane is often modest, typically less than 15-20%. stackexchange.com

Optimization of Solvent Systems in Alkyl Nitrite Formation

The choice of solvent plays a critical role in directing the outcome of the reaction between an alkyl halide and a nitrite salt. Polar aprotic solvents are particularly effective in promoting the formation of the C-N bond, leading to the nitroalkane. stackexchange.comwiley-vch.de

Dimethylformamide (DMF): DMF is a widely used polar aprotic solvent that effectively dissolves alkali metal nitrites and accelerates the reaction with alkyl halides. wiley-vch.denih.gov Its ability to solvate the metal cation enhances the nucleophilicity of the nitrite anion, favoring the Sₙ2 pathway that leads to nitroalkane formation while minimizing side reactions. stackexchange.comwiley-vch.de

Catechol-Dimethylformamide: While specific data on a catechol-dimethylformamide co-solvent system for this compound synthesis is not detailed in the provided results, the principle of using additives to modulate reactivity is well-established. Catechol, a dihydroxybenzene, could potentially influence the reaction environment, though its precise effect in this context requires further investigation.

Influence of Additives on Reaction Efficiency and Selectivity

Additives are often employed to improve the yield and selectivity of nitroalkane synthesis by mitigating side reactions or enhancing the desired reaction pathway.

Urea (B33335): In the context of converting nitronates to nitro compounds, urea is used to process the aci-nitro intermediate. After precipitating the sodium nitronate from the reaction mixture, it is treated with acetic acid and urea. This procedure facilitates the isomerization of the aci-nitro form to the final nitroalkane. wiley-vch.de

Phloroglucinol: Phloroglucinol has been investigated as a redox additive in other electrochemical systems, where it enhances performance through its redox reactions. rsc.org While its direct application as an additive in the halide-nitrite displacement for this compound synthesis is not explicitly documented, its chemical nature suggests potential for influencing the redox environment of the reaction, a factor that can be critical in complex reaction mixtures.

Comparative Analysis of Nitrite Sources

The cation of the nitrite salt significantly influences the product distribution between the nitroalkane and the isomeric alkyl nitrite. stackexchange.com

Sodium Nitrite (NaNO₂): As an ionic compound, sodium nitrite provides a "free" nitrite ion in solution. quora.com In polar aprotic solvents like DMF, the oxygen atom of the nitrite ion is a more available nucleophilic center, which can lead to a substantial proportion of the alkyl nitrite by-product alongside the desired nitroalkane. quora.comstackexchange.com For the synthesis of primary nitroalkanes, reactions with sodium nitrite can achieve yields of around 60%. stackexchange.com

Silver Nitrite (AgNO₂): In contrast, the bond between silver and the nitrite group is more covalent in nature. quora.com Consequently, the nitrogen atom acts as the primary nucleophilic site, leading to a higher yield of the nitroalkane. stackexchange.comquora.com For primary alkyl halides, silver nitrite can provide nitroparaffins in approximately 80% yield. stackexchange.com However, for secondary halides, the yields of nitroparaffins are significantly lower, around 15%. orgsyn.org The higher cost and the need for a large excess of the reagent are potential drawbacks of using silver nitrite. wiley-vch.de

Indirect Nitration Approaches Yielding this compound

Indirect methods provide alternative pathways to this compound, often starting from more readily available precursors like alcohols. These methods can offer advantages in terms of reaction conditions and selectivity.

Conversion of Alcohols to Nitro Compounds (e.g., Octan-2-ol)

Secondary alcohols such as octan-2-ol can be converted to the corresponding nitroalkanes. chempap.org This transformation typically involves a one-pot reaction where the alcohol is treated with sodium nitrite in the presence of an acid, such as hydrochloric acid. chempap.org This method avoids the initial synthesis of an alkyl halide.

Application of Sonochemical Techniques in Synthetic Transformations

Sonochemistry, the application of ultrasound to chemical reactions, has been shown to enhance the efficiency of various synthetic transformations, including the preparation of nitroalkanes. chempap.orgnih.gov The physical effects of acoustic cavitation, such as intense mixing and mass transfer, can lead to shorter reaction times and increased product yields. chempap.org

In the one-pot conversion of octan-2-ol to this compound using sodium nitrite and hydrochloric acid, the application of ultrasound demonstrated a marked improvement. chempap.org The silent reaction (stirring without ultrasound) for 7 hours produced this compound in a 56% yield. In contrast, the sonochemical reaction yielded 69% of the product in just 15 minutes. chempap.org Further optimization showed that extending the sonication time to 30 minutes could increase the yield to 81%. chempap.org

Table 1: Comparison of Silent vs. Sonochemical Synthesis of this compound from Octan-2-ol Data sourced from Mečiarová, M., et al. (2003). chempap.org

| Condition | Reaction Time | Yield of this compound |

| Silent (Stirring) | 7 hours | 56% |

| Sonochemical | 15 minutes | 69% |

| Sonochemical | 30 minutes | 81% |

Nitration of Alkanes and Alkyl Halides via Alternative Reagents (e.g., Nitric Acid, Nitrogen Dioxide, Sulfonate Esters)

The synthesis of nitroalkanes from simple hydrocarbon precursors can be achieved through direct nitration or by substitution reactions on functionalized alkanes like alkyl halides.

Direct Nitration of Alkanes: The nitration of alkanes such as octane (B31449) can be performed in the vapor phase at high temperatures (typically 400-500°C) using reagents like nitric acid (HNO₃) or nitrogen dioxide (N₂O₂). libretexts.orgdoubtnut.com This method proceeds via a free-radical mechanism. libretexts.orgdoubtnut.com However, this approach generally lacks selectivity and is of limited laboratory use for specific isomers. The high energy involved often leads to a mixture of nitrated isomers (e.g., 1-nitrooctane, this compound, 3-nitrooctane, etc.) and smaller nitroalkanes due to the cleavage of carbon-carbon bonds. libretexts.org

Nitration of Alkyl Halides: A more controlled and widely used laboratory method for preparing nitroalkanes is the nucleophilic substitution of alkyl halides with a nitrite salt. organic-chemistry.org For the synthesis of this compound, a suitable precursor would be a 2-halooctane, such as 2-bromooctane (B146060) or 2-iodooctane. The reaction with silver nitrite (AgNO₂) in an aqueous ethanolic solution, known as the Victor Meyer reaction, is effective for preparing primary and secondary nitroalkanes. organic-chemistry.org An alternative, the Kornblum reaction, uses sodium nitrite (NaNO₂), often in a solvent like dimethylformamide (DMF). A significant consideration in these reactions is the ambident nature of the nitrite ion, which can lead to the formation of an alkyl nitrite (R-ONO) as a byproduct alongside the desired nitroalkane (R-NO₂).

Table 1: Comparison of Nitration Methods for this compound Synthesis

| Method | Substrate | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Vapor-Phase Nitration | Octane | HNO₃ or N₂O₂ | High Temperature (e.g., 425°C) libretexts.org | Uses simple alkane starting material. | Low selectivity, mixture of isomers, C-C bond cleavage, requires industrial setup. libretexts.org |

| Nitrite Substitution (Victor Meyer / Kornblum) | 2-Bromooctane or 2-Iodooctane | AgNO₂ or NaNO₂ | Room temperature or gentle heating in solvent (e.g., ethanol (B145695), DMF). organic-chemistry.org | Good control and yield for a specific isomer, milder conditions. organic-chemistry.org | Requires a pre-functionalized substrate, formation of alkyl nitrite byproduct. |

Oxidation of Primary Amino Groups for Nitroalkane Formation

While the direct oxidation of a primary amine, such as 2-aminooctane, to the corresponding nitro compound is a challenging transformation often resulting in over-oxidation or side products, an effective alternative involves the oxidation of an oxime. This two-step sequence begins with a ketone precursor.

The synthesis starts with 2-octanone (B155638), which is reacted with hydroxylamine (B1172632) hydrochloride in a solvent like pyridine (B92270) to form 2-octanone oxime. chemicalbook.com The subsequent oxidation of the oxime can be accomplished using a potent oxidizing agent, such as trifluoroperacetic acid, to yield the secondary nitro compound, this compound. This method provides a reliable route to secondary nitroalkanes from readily available ketones.

Enantioselective Synthesis and Stereocontrol in Chiral this compound Preparation

The C2 position in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images or enantiomers, (R)-2-nitrooctane and (S)-2-nitrooctane. Enantioselective synthesis aims to produce one of these enantiomers preferentially.

Strategies for Asymmetric Induction in Chiral this compound Synthesis

Achieving stereocontrol in the synthesis of chiral this compound relies on strategies of asymmetric induction, where a chiral influence directs the formation of one enantiomer over the other. This is typically accomplished using chiral catalysts or reagents. youtube.com

A prominent strategy is the organocatalytic asymmetric Michael addition to a nitroalkene. msu.edursc.orgnih.gov In this approach, a prochiral precursor like 1-nitrooct-1-ene can be reacted with a nucleophile in the presence of a chiral organocatalyst. For instance, the addition of an aldehyde or a malonate derivative to 1-nitrooct-1-ene, catalyzed by a chiral amine or thiourea (B124793) derivative, can establish the stereocenter at the C2 position with high enantioselectivity. msu.edursc.org The catalyst forms a transient chiral complex that sterically hinders one face of the intermediate, guiding the incoming nucleophile to the other face.

Another advanced method is the nickel-catalyzed asymmetric alkylation of a nitroalkane. nih.gov This involves reacting a nitronate (the conjugate base of a nitroalkane) with an electrophile in the presence of a chiral nickel-ligand complex. While challenging, this approach directly forms the C-C bond at the chiral center. nih.gov

Table 2: Selected Strategies for Asymmetric Induction

| Strategy | Precursor Example | Key Reagents/Catalysts | Principle of Induction |

|---|---|---|---|

| Organocatalytic Michael Addition | 1-Nitrooct-1-ene | Chiral Pyrrolidine or Thiourea derivatives. msu.edursc.org | The catalyst forms a chiral iminium ion or activates the nucleophile, leading to a diastereomeric transition state that favors one enantiomeric product. nih.gov |

| Nickel-Catalyzed Asymmetric Alkylation | Nitromethane (B149229) (as a building block) | Ni(II) complex with a chiral ligand (e.g., chiral diamine or phosphine). nih.gov | The chiral metal complex coordinates with the reactants, creating a chiral environment that directs the alkylation to occur stereoselectively. nih.gov |

Analysis of Racemization Phenomena during Chiral Synthetic Pathways

Racemization is the process by which an enantiomerically enriched or pure sample converts into a 1:1 mixture of both enantiomers (a racemate), resulting in the loss of optical activity. wikipedia.org For chiral this compound, the primary pathway for racemization involves the deprotonation and reprotonation at the chiral C2 center.

The hydrogen atom on the carbon bearing the nitro group (the α-carbon) is acidic due to the strong electron-withdrawing nature of the -NO₂ group. In the presence of a base (even a weak one), this proton can be removed to form a nitronate anion intermediate. libretexts.org This nitronate ion is planar and achiral due to resonance delocalization. Subsequent protonation of this achiral intermediate can occur from either face with equal probability. Protonation from one side regenerates the original enantiomer, while protonation from the opposite side forms its mirror image. wikipedia.orglibretexts.org Over time, this reversible process leads to a 50:50 mixture of the (R) and (S) enantiomers, thereby racemizing the sample.

Therefore, synthetic steps and purification conditions for chiral this compound must be carefully controlled to avoid basic conditions or elevated temperatures that can facilitate the formation of the nitronate intermediate and subsequent racemization. byjus.com

Chemical Transformations and Reactivity Profiles of 2 Nitrooctane

Reactions Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the acidity of the hydrogen atom at the C-2 position, making it susceptible to deprotonation and subsequent reactions. Key transformations of 2-nitrooctane focus on the conversion of the nitro group into other valuable functionalities.

The Nef reaction is a classic and reliable method for converting primary or secondary nitroalkanes into their corresponding aldehydes or ketones. wikipedia.orgorganic-chemistry.org Since this compound is a secondary nitroalkane, its treatment under Nef conditions yields a ketone, specifically 2-octanone (B155638). acs.org The reaction typically proceeds by first deprotonating the nitroalkane with a base to form a nitronate salt. This salt is then hydrolyzed with a strong mineral acid, such as sulfuric acid or hydrochloric acid, to produce the carbonyl compound and nitrous oxide. wikipedia.orgyoutube.com

Step 1 (Base Treatment): this compound reacts with a base (e.g., sodium hydroxide) to form the sodium salt of octane-2-nitronic acid.

Step 2 (Acid Hydrolysis): The nitronate salt is then treated with strong acid to yield 2-octanone. acs.org

A study involving the direct acid-catalyzed hydrolysis of d,l-2-nitrooctane in refluxing N hydrochloric acid demonstrated the formation of 2-octanone. acs.org

| Reactant | Reaction | Key Reagents | Product | Reference |

|---|---|---|---|---|

| This compound | Nef Reaction | 1. Base (e.g., NaOH) 2. Strong Acid (e.g., HCl, H₂SO₄) | 2-Octanone | organic-chemistry.orgacs.org |

The mechanism of the Nef reaction begins with the formation of a nitronate salt from the nitroalkane via deprotonation at the alpha-carbon. organic-chemistry.org This anion is then protonated by a strong acid to form a nitronic acid (the aci-form of the nitroalkane). wikipedia.orgmdma.ch Subsequent protonation of the nitronic acid on an oxygen atom leads to the formation of a key iminium ion intermediate. wikipedia.orgyoutube.com This electrophilic intermediate is then attacked by water in a nucleophilic addition step. wikipedia.org The resulting intermediate undergoes a series of proton transfers and elimination steps, ultimately releasing the carbonyl compound (2-octanone) and nitroxyl (B88944) (HNO), which rapidly decomposes to nitrous oxide (N₂O). wikipedia.org

The key steps in the acid-catalyzed hydrolysis of the nitronate of this compound are:

Protonation of the nitronate salt to form octane-2-nitronic acid. wikipedia.org

Further protonation to generate a cationic intermediate. wikipedia.orgyoutube.com

Nucleophilic attack by water on the carbon of the C=N bond. wikipedia.org

Loss of a proton and subsequent elimination of nitroxyl (HNO) to form the protonated ketone. wikipedia.org

Deprotonation to yield the final product, 2-octanone.

Studies on the acid-catalyzed hydrolysis of nitroalkanes have shown that the process can be slow. acs.org For instance, refluxing d,l-2-nitrooctane with N deuteriosulfuric acid in deuterium (B1214612) oxide for 124 hours resulted in only a 4.5% yield of 2-octanone. acs.org The rate-determining step in the acid-catalyzed hydrolysis of some nitroalkanes appears to be the loss of a proton from the protonated nitroalkane. rsc.org

While classical Nef reactions often require harsh acidic conditions, there is growing interest in developing milder alternatives, including biocatalytic methods. ucl.ac.uk Enzymatic transformations offer the potential for high selectivity and operation under mild reaction conditions, which can be advantageous when dealing with sensitive functional groups. ucl.ac.uk Although specific studies detailing the enzymatic conversion of this compound to 2-octanone are not widely reported, the general field of biocatalysis has explored nitro to carbonyl conversions. These methods represent an important area of research for developing greener and more sustainable synthetic routes. ucl.ac.uk

The nitro group of this compound can be reduced to an amino group, yielding 2-aminooctane. This transformation is a cornerstone of synthetic chemistry as it provides a route from nitro compounds to valuable primary amines. Various methodologies have been developed to achieve this reduction, ranging from catalytic hydrogenation to the use of specific metal reagents. wikipedia.org

| Reactant | Reaction Type | Methodology | Product | Reference |

|---|---|---|---|---|

| This compound | Reduction | Catalytic Hydrogenation | 2-Aminooctane | wikipedia.org |

| This compound | Reduction | Selective Metal Reagents | 2-Aminooctane | wikipedia.orgresearchgate.net |

Catalytic hydrogenation is a widely used and effective method for the reduction of aliphatic nitro compounds to their corresponding amines. wikipedia.org This process involves treating this compound with hydrogen gas (H₂) in the presence of a metal catalyst. illinois.edu Commonly employed catalysts for this transformation include Raney nickel and platinum(IV) oxide (PtO₂). wikipedia.orgillinois.edu The reaction is typically carried out in a solvent under controlled temperature and pressure. This method is often clean and high-yielding, making it suitable for both laboratory and industrial-scale synthesis. google.com The general reaction involves the addition of three equivalents of hydrogen across the nitro group to form the amine and two molecules of water.

In addition to catalytic hydrogenation, the nitro group in this compound can be reduced to an amine using various metal-based reducing agents. These methods can offer different levels of selectivity and may be preferable when other reducible functional groups are present in the molecule. organic-chemistry.org

Common reagents for the reduction of aliphatic nitro compounds include:

Iron metal in refluxing acetic acid. wikipedia.org

Samarium diiodide , which is known for its ability to perform chemoselective reductions. wikipedia.orgorganic-chemistry.org

Zinc dust in the presence of formic acid, ammonium (B1175870) formate, or ammonium chloride. wikipedia.org

Zirconium metal-organic framework supported cobalt(II) complexes have shown excellent catalytic activity in the chemoselective reduction of both aromatic and aliphatic nitro compounds. nih.gov

These reagents provide a versatile toolkit for chemists to selectively reduce the nitro group in molecules like this compound, often under milder conditions than catalytic hydrogenation. researchgate.net

Compound Index

| Compound Name | Molecular Formula | Role in Article |

|---|---|---|

| This compound | C₈H₁₇NO₂ | Primary Subject/Reactant |

| 2-Octanone | C₈H₁₆O | Product of Nef Reaction |

| 2-Aminooctane | C₈H₁₉N | Product of Reduction |

| Octane-2-nitronic acid | C₈H₁₇NO₂ | Intermediate in Nef Reaction |

| Nitrous Oxide | N₂O | Byproduct of Nef Reaction |

| Sodium Hydroxide | NaOH | Reagent (Base) |

| Hydrochloric Acid | HCl | Reagent (Acid) |

| Sulfuric Acid | H₂SO₄ | Reagent (Acid) |

| Hydrogen | H₂ | Reagent (Reduction) |

| Raney Nickel | - | Catalyst (Hydrogenation) |

| Platinum(IV) Oxide | PtO₂ | Catalyst (Hydrogenation) |

| Iron | Fe | Reagent (Reduction) |

| Acetic Acid | CH₃COOH | Solvent/Reagent |

| Samarium Diiodide | SmI₂ | Reagent (Reduction) |

| Zinc | Zn | Reagent (Reduction) |

Reduction Pathways of the Nitro Group in this compound

Electrolytic Reduction Processes

The electrochemical reduction of aliphatic nitro compounds like this compound has been investigated as a method for synthesizing corresponding amines and hydroxylamines. taylorfrancis.com The specific product obtained is highly dependent on the reaction conditions, particularly the pH of the electrolyte and the cathode material. acs.org

Generally, the preparative electrolytic reduction of secondary nitroalkanes in a dilute mineral acid solution, often containing alcohol, at cathodes such as nickel or mercury, proceeds via a four-electron process to yield the corresponding N-alkylhydroxylamines with high efficiency. taylorfrancis.com In neutral or basic media, particularly using a Raney nickel or Devarda copper electrode, aliphatic nitro compounds can be efficiently converted to amines. taylorfrancis.com Mechanistic studies using polarography have confirmed that the amine is formed exclusively from the hydroxylamine (B1172632) intermediate. acs.org Therefore, factors that enhance the adsorption of the hydroxylamine onto the cathode surface will favor its further reduction to the primary amine. acs.org The electrochemical approach is considered attractive as it avoids chemical reagent waste and allows for the degree of reduction to be controlled by adjusting parameters like pH. acs.org

Reactions at the Alpha-Carbon of this compound

The carbon atom to which the nitro group is attached, known as the alpha-carbon, is the primary site of reactivity for this compound. The presence of the electron-withdrawing nitro group renders the alpha-hydrogen acidic, making it susceptible to removal by a base. This deprotonation is the gateway to a wide range of carbon-carbon bond-forming reactions.

Like other nitroalkanes with an alpha-hydrogen, this compound can be deprotonated by a base to form a nitronate anion (also known as an azinate). wikipedia.org The acidity of this alpha-hydrogen is significant, with a typical pKa value around 17. wikipedia.org The resulting nitronate is a resonance-stabilized species, with the negative charge delocalized between the alpha-carbon and the two oxygen atoms of the nitro group. wikipedia.org This bidentate nature, while providing stability, can complicate subsequent reactions like alkylation, where both C-alkylation and O-alkylation are possible outcomes. researchgate.net The nitronate anion is a key intermediate in fundamental reactions such as the Henry (nitroaldol), Nef, and Michael addition reactions. wikipedia.orgresearchgate.net

The alkylation of the nitronate anion derived from this compound is a method to form a new carbon-carbon bond at the alpha-position, leading to a tertiary nitroalkane. A significant challenge in this process is the propensity for O-alkylation under standard conditions, which competes with the desired C-alkylation. nih.gov To overcome this, modern synthetic methods have been developed that utilize transition metal catalysis. researchgate.net

A noteworthy advancement is the use of a dual photoredox-nickel catalyst system, which enables the effective C-alkylation of secondary nitroalkanes with unactivated alkyl iodides. nih.govorganic-chemistry.org This method is tolerant of air and moisture and is highly effective for producing sterically hindered tertiary nitroalkanes, which are valuable precursors to α-tertiary amines. nih.govorganic-chemistry.org The reaction proceeds efficiently under visible light, with dioxane often being the solvent of choice due to the solubility of the nitronate anion. nih.gov

Table 1: Representative Photoredox-Nickel Dual-Catalyzed Alkylation of a Secondary Nitroalkane

| Nitroalkane Substrate | Alkylating Agent | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Nitropropane | 1-Iodoadamantane | NiBr2·diglyme / Ir[dF(CF3)ppy]2(dtbbpy)PF6 | Dioxane | 85 | nih.gov |

This compound, through its nitronate anion, can act as a Michael donor in conjugate addition reactions with Michael acceptors, which are typically α,β-unsaturated carbonyl compounds or other activated alkenes. sctunisie.orgorganic-chemistry.org This reaction is a powerful tool for C-C bond formation. wikipedia.org

Significant progress has been made in developing asymmetric Michael additions involving α-branched nitroalkanes like this compound. nih.govacs.org By employing chiral organocatalysts, such as those derived from cinchona alkaloids, it is possible to achieve high levels of enantioselectivity in the formation of the tertiary nitro compound adducts. nih.govacs.org These methods often utilize bifunctional catalysts that can activate both the nitronate nucleophile and the electrophilic acceptor, guiding the stereochemical outcome of the reaction. nih.gov The reaction of unactivated α-branched nitroalkanes with specialized acrylate (B77674) templates has been shown to produce tertiary nitrocompounds with high enantiomeric ratios (e.r.). nih.gov

Table 2: Organocatalytic Asymmetric Michael Addition of α-Branched Nitroalkanes

| Nitroalkane | Michael Acceptor | Catalyst | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |

|---|---|---|---|---|---|

| 2-Nitropropane | Acrylate Template 2c | Ureidoaminal Catalyst | 75 | 93:7 | nih.gov |

| Nitrocyclopentane | Acrylate Template 2c | Ureidoaminal Catalyst | 80 | 96:4 | nih.gov |

| 2-Nitrobutane | Acrylate Template 2c | Ureidoaminal Catalyst | 68 | 94:6 | nih.gov |

The nitro-Mannich reaction, also known as the aza-Henry reaction, involves the nucleophilic addition of a nitroalkane to an imine. wikipedia.orgwikiwand.com This three-component reaction is a direct route to β-nitroamines, which are versatile synthetic intermediates. wikipedia.org When a secondary nitroalkane like this compound is used, the potential for a problematic double addition of the nucleophile is avoided. wikipedia.org

The reaction can be catalyzed by both metal complexes and organocatalysts to control the diastereoselectivity and enantioselectivity, as up to two new chiral centers can be formed. nih.gov Depending on the catalyst system employed, either the syn- or anti-diastereomer of the β-nitroamine product can be obtained with high selectivity. wikipedia.orgnih.gov For example, heterobimetallic catalysts have been developed that favor the formation of syn-β-nitroamines, while other systems provide the anti-products. wikipedia.orgnih.gov

The alpha-hydrogen of this compound can be substituted with a halogen (e.g., chlorine, bromine) under appropriate conditions. google.com The reaction can proceed via different mechanisms depending on whether it is catalyzed by acid or promoted by base. pressbooks.publibretexts.org

In an acid-catalyzed halogenation, the reaction proceeds through an enol intermediate. libretexts.org The formation of the enol is typically the rate-determining step. libretexts.org This method generally results in the substitution of only one alpha-hydrogen, as the introduction of an electron-withdrawing halogen atom deactivates the product toward further protonation, which is required for subsequent enol formation. pressbooks.pub

Conversely, under basic conditions, the reaction is promoted by the formation of a more nucleophilic enolate anion. pressbooks.publibretexts.org After the first halogenation, the inductive effect of the halogen increases the acidity of any remaining alpha-hydrogens. pressbooks.pub This makes subsequent deprotonation and halogenation steps faster, often leading to polyhalogenation if excess halogen is present. pressbooks.pub

Deprotonation and Subsequent Anion Chemistry (Nitronate Formation)

Hydrolytic Cleavage and Degradation Reactions of this compound

The hydrolytic stability of this compound is significantly influenced by the pH of the aqueous environment. The primary pathway for its degradation under aqueous conditions is through hydrolysis, which can lead to different products depending on the acidity or basicity of the solution. The most well-documented hydrolytic transformation for secondary nitroalkanes like this compound is the Nef reaction, which typically occurs under acidic conditions. wikipedia.orgchemistry-reaction.com

The mechanism for the acid-catalyzed hydrolysis begins with the tautomerization of this compound to its aci-form, the nitronic acid. This is followed by protonation of the nitronic acid and subsequent nucleophilic attack by water. A series of steps then leads to the formation of the corresponding ketone, 2-octanone, and nitrous oxide. wikipedia.org

While the primary product of the acid-catalyzed hydrolysis of secondary nitroalkanes is a ketone, the reaction conditions can influence the product distribution. For instance, under certain conditions, oximes may be formed as byproducts. nih.gov The stability of the nitronate intermediate, which is more prevalent at higher pH, is a key factor in the degradation pathway. nih.gov

Research on the decomposition of propane (B168953) 2-nitronate, the nitronate of a related secondary nitroalkane, under physiological pH conditions (pH 7.4) has shown that it exists in equilibrium with 2-nitropropane. nih.gov The degradation of this nitronate yields acetone (B3395972), nitrite (B80452), and acetone oxime. nih.gov This suggests that under neutral or near-neutral conditions, the degradation of this compound may also yield a mixture of products including 2-octanone, nitrite, and 2-octanone oxime.

Detailed kinetic studies specifically on the hydrolysis of this compound are limited. However, a study on the acid-catalyzed hydrolysis of optically active d-2-nitrooctane in refluxing N hydrochloric acid provided some insight into the reaction rate. After 87.5 hours, it was observed that 13.6% of the this compound had converted to 2-octanone. acs.org This indicates that the hydrolysis under these conditions is a relatively slow process.

The table below summarizes the observed products of the hydrolytic degradation of this compound and a related secondary nitroalkane under different conditions.

| Compound | Conditions | Major Products | Minor Products/Intermediates | Reference |

| This compound | Refluxing N Hydrochloric Acid | 2-Octanone | Nitrous Oxide | acs.org |

| Propane 2-nitronate | Aqueous Buffer (pH 7.4) | 2-Nitropropane, Acetone | Nitrite, Acetone oxime | nih.gov |

Advanced Analytical Characterization and Quantification Methods for 2 Nitrooctane

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to unequivocally determining the molecular structure of 2-nitrooctane. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's atomic arrangement and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm its identity.

¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, each unique proton environment generates a distinct signal. The chemical shift (δ) of a proton is influenced by its local electronic environment. The electron-withdrawing nitro group significantly deshields adjacent protons, causing their signals to appear further downfield. orgchemboulder.com The proton on the carbon bearing the nitro group (H-2) is expected to appear in the 4.0–4.4 ppm range. orgchemboulder.com The multiplicity of each signal, dictated by spin-spin coupling with neighboring protons, provides information on the connectivity of the atoms.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-1 (-CH₃) | ~1.55 | Doublet |

| H-2 (-CH(NO₂)-) | ~4.38 | Sextet |

| H-3 (-CH₂-) | ~1.8-2.1 | Multiplet |

| H-4 to H-7 (-CH₂-)₄ | ~1.2-1.4 | Multiplet |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environments. Similar to ¹H NMR, the electronegative nitro group influences the chemical shifts of nearby carbons. The carbon atom directly bonded to the nitro group (C-2) is significantly deshielded and appears at a characteristic downfield position. Computational tools and databases can be used to predict the chemical shifts for each carbon atom in the this compound structure. nmrdb.orgruc.dk

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~20-25 |

| C-2 | ~85-90 |

| C-3 | ~30-35 |

| C-4 | ~25-30 |

| C-5 | ~20-25 |

| C-6 | ~30-35 |

| C-7 | ~20-25 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Specific bonds vibrate at characteristic frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.

For this compound, the most prominent and diagnostic absorption bands are associated with the nitro (NO₂) group. Aliphatic nitro compounds exhibit two strong, characteristic stretching vibrations. orgchemboulder.comorgchemboulder.com

Asymmetric N-O stretch: Typically appears in the region of 1550-1530 cm⁻¹. orgchemboulder.com

Symmetric N-O stretch: Appears in the range of 1385-1365 cm⁻¹. orgchemboulder.comorgchemboulder.com

The presence of strong bands in these regions provides compelling evidence for the nitro functional group. researchgate.net Additionally, the spectrum will show characteristic C-H stretching and bending vibrations for the octane (B31449) backbone in the 2960-2850 cm⁻¹ and 1470-1370 cm⁻¹ regions, respectively. vscht.cz

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (R-NO₂) | Asymmetric Stretch | 1550 - 1530 | Strong |

| Nitro (R-NO₂) | Symmetric Stretch | 1385 - 1365 | Strong |

| Alkane (C-H) | Stretch | 2960 - 2850 | Strong |

Chromatographic Methodologies for Analysis and Purification

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its presence. These methods exploit differences in the partitioning of compounds between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of MS. In GC, volatile compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. epa.gov The purity of a this compound sample can be assessed by the presence of a single major peak in the gas chromatogram. who.int

Following separation by GC, the eluted compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. For aliphatic nitroalkanes, the molecular ion peak is often weak or absent due to rapid fragmentation. youtube.com The fragmentation pattern is highly characteristic and serves as a molecular fingerprint. Key fragmentation pathways for nitroalkanes include the loss of the nitro group (NO₂, 46 mass units) and the loss of a nitrosonium ion (NO, 30 mass units). youtube.comdtic.mil The remaining alkyl fragment then undergoes further fragmentation typical of alkanes, characterized by clusters of peaks separated by 14 mass units (-CH₂-). libretexts.org

Expected GC-MS Fragmentation Data for this compound (Molecular Weight: 159.23)

| m/z Value | Identity/Loss | Significance |

|---|---|---|

| 159 | [M]⁺ | Molecular Ion (likely weak or absent) |

| 113 | [M-NO₂]⁺ | Loss of nitro group |

| 85 | [C₆H₁₃]⁺ | Cleavage of the C2-C3 bond |

Liquid Chromatography Techniques (e.g., Development of Novel Retention Index Systems for Compound Identification)

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the analysis of compounds that may not be sufficiently volatile or stable for GC. In LC, separation is based on the compound's affinity for the stationary and mobile phases. uv.es

A significant advancement in compound identification via LC is the development of retention index (RI) systems. nih.gov An RI system standardizes retention times relative to a set of known standard compounds, making data more transferable between different instruments and laboratories. For instance, a novel reverse-phase HPLC retention index model has been developed using a homologous series of nitro-n-alkanes (C1-C10) as standards. nih.gov In this system, the retention of an unknown compound like this compound would be measured and its RI value calculated based on its elution relative to the nitro-n-alkane standards. This RI value, which is more robust than absolute retention time, can then be used in conjunction with other data (like mass spectrometry) to confidently identify the compound in complex mixtures. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique frequently used to monitor the progress of chemical reactions and for preliminary screening of mixtures. tifr.res.inwisc.edu It operates on the principle of solid-liquid partitioning. aga-analytical.com.pl

For the analysis of this compound, the stationary phase is typically a thin layer of a polar adsorbent like silica (B1680970) gel (SiO₂) coated on a plate. tifr.res.in The mobile phase, or eluent, is a less polar organic solvent or a mixture of solvents. As the mobile phase ascends the plate via capillary action, it carries the components of the spotted sample with it.

The separation is based on polarity:

More polar compounds interact more strongly with the polar silica gel and travel shorter distances up the plate.

Less polar compounds have a greater affinity for the mobile phase and travel further.

This compound, with its polar nitro group and non-polar octyl chain, is a compound of intermediate polarity. Its position on the developed TLC plate, quantified by its Retention Factor (Rf) value, can be compared to that of the starting materials and other expected products to gauge reaction completion. tifr.res.in A suitable mobile phase for this compound would likely be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, with the ratio adjusted to achieve optimal separation. aga-analytical.com.pl

Quantitative Analytical Approaches (e.g., Extinction Coefficient Measurements)

The accurate quantification of this compound in various matrices is crucial for process monitoring, quality control, and research applications. Several analytical techniques can be employed for this purpose, with the choice of method depending on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix. Key quantitative approaches include UV-Visible spectroscopy, which relies on the Beer-Lambert law, and chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), which are known for their separation efficiency and sensitivity.

UV-Visible Spectroscopy and Extinction Coefficient

UV-Visible spectroscopy is a quantitative analytical technique based on the absorption of ultraviolet or visible light by a molecule. chromforum.org The relationship between absorbance and concentration is described by the Beer-Lambert Law, A = εbc, where A is the absorbance, ε is the molar absorptivity (or extinction coefficient), b is the path length of the light through the sample, and c is the concentration of the analyte. msu.edu

The nitroalkane functional group possesses characteristic electronic transitions that allow for its quantification using UV-Vis spectroscopy. Nitroalkanes typically exhibit a weak intensity absorption band in the UV region corresponding to an n→π* transition of the nitro group. iu.edu While a specific molar absorptivity value for this compound is not extensively documented in publicly available literature, the values for similar secondary nitroalkanes are generally low. For instance, related nitro compounds show weak absorptions with molar absorptivity values that can be in the order of 10 to 100 M⁻¹cm⁻¹. uni-muenchen.de The exact wavelength of maximum absorbance (λmax) and the molar absorptivity for this compound would need to be determined empirically by preparing standard solutions of known concentration and measuring their absorbance.

The quantitative analysis of this compound using UV-Vis spectroscopy would involve the following steps:

Determination of λmax: A UV-Vis spectrum of a dilute solution of this compound in a suitable solvent (e.g., ethanol (B145695) or hexane) would be recorded to identify the wavelength of maximum absorbance.

Calibration Curve: A series of standard solutions of this compound covering a range of concentrations would be prepared. The absorbance of each standard at the predetermined λmax is measured. A calibration curve is then constructed by plotting absorbance versus concentration.

Sample Analysis: The absorbance of the unknown sample is measured at the same wavelength, and its concentration is determined by interpolation from the calibration curve.

It is important to note that the presence of other compounds in the sample that absorb at the same wavelength can cause interference. chromforum.org

Interactive Data Table: Representative Molar Absorptivity of Related Nitro Compounds

While specific data for this compound is not available, the following table provides an example of molar absorptivity for a related nitroaromatic compound to illustrate the concept.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Nitrobenzaldehyde (isomer) | Cyclohexane | ~350 | ~100 |

Data is illustrative for a related class of nitro compounds and the value for this compound may differ. uni-muenchen.de

Chromatographic Methods

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the separation and quantification of volatile and non-volatile compounds, respectively. These methods are generally more selective and sensitive than standalone UV-Vis spectroscopy, especially for complex mixtures.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile compounds like this compound. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. Several types of detectors can be used for the quantification of this compound.

Flame Ionization Detector (FID): Provides good sensitivity for organic compounds.

Mass Spectrometry (MS): Offers high selectivity and structural information, allowing for definitive identification and quantification, even at low concentrations. mdpi.comnih.gov

Nitrogen-Phosphorus Detector (NPD): Highly sensitive and selective for nitrogen-containing compounds like this compound. epa.gov

Electron Capture Detector (ECD): Sensitive to electronegative functional groups like the nitro group. epa.gov

The quantification is typically performed using an internal or external standard method.

Interactive Data Table: Illustrative GC-MS Parameters for Nitroalkane Analysis

The following table outlines typical parameters that could be adapted for the quantitative analysis of this compound using GC-MS.

| Parameter | Value |

| Column | DB-5ms (or similar non-polar column) |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| MS Detector | Quadrupole or Ion Trap |

| Quantification Ion (m/z) | To be determined from the mass spectrum of this compound |

These parameters are illustrative and would require optimization for a specific instrument and application. researchgate.netwho.int

High-Performance Liquid Chromatography (HPLC)

For less volatile derivatives or when derivatization is employed, HPLC is a valuable quantitative tool. The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase.

UV Detector: A common detector for HPLC, where quantification is based on the absorbance of the eluting compound at a specific wavelength. cdc.govresearchgate.net

Mass Spectrometry (MS): HPLC-MS combines the separation power of HPLC with the sensitive and selective detection of MS.

Similar to GC, quantification is achieved through the use of calibration curves with standards.

Interactive Data Table: Illustrative HPLC-UV Parameters for Nitro Compound Analysis

The following table presents a hypothetical set of HPLC conditions that could be a starting point for developing a quantitative method for this compound.

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile (B52724) and water |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at the λmax of this compound |

| Injection Volume | 10 µL |

These parameters are illustrative and would require optimization. chromforum.orgsigmaaldrich.com

Research Applications and Utility of 2 Nitrooctane in Chemical Synthesis

Role as a Key Synthetic Intermediate

2-Nitrooctane's utility as a synthetic intermediate stems from the diverse transformations the nitro group can undergo. These reactions enable the introduction of nitrogen-containing functionalities or the conversion of the nitroalkane into other valuable chemical entities.

The Nef reaction is a cornerstone transformation in organic chemistry for the conversion of primary and secondary nitroalkanes into their corresponding aldehydes and ketones. nih.govorganic-chemistry.orgjaea.go.jpnih.gov In this reaction, the salt of a nitroalkane is hydrolyzed under acidic conditions to yield the carbonyl compound and nitrous oxide. nih.govjaea.go.jp For this compound, a secondary nitroalkane, the Nef reaction provides a direct route to 2-octanone (B155638), a valuable ketone.

General Reaction Scheme for the Nef Reaction of this compound:

Step 1: Salt Formation: this compound is treated with a base (e.g., NaOH) to form the sodium salt of the nitronate.

Step 2: Acid Hydrolysis: The nitronate salt is then added to a strong acid (e.g., H₂SO₄) to produce 2-octanone.

The Nef reaction is a powerful tool for synthetic chemists, as it effectively reverses the polarity (umpolung) of the carbon atom adjacent to the nitro group, transforming it from a nucleophilic center in the nitronate to an electrophilic center in the resulting carbonyl compound. rsc.org This opens up a wide range of subsequent reactions for chain elongation and functionalization.

Table 1: The Nef Reaction at a Glance

| Feature | Description |

| Reactant | Salt of a primary or secondary nitroalkane (e.g., sodium salt of this compound) |

| Reagents | Strong acid (e.g., H₂SO₄) |

| Product | Aldehyde or Ketone (e.g., 2-octanone from this compound) |

| Key Transformation | Conversion of a nitro group to a carbonyl group |

The nitro-Mannich reaction, also known as the aza-Henry reaction, is a carbon-carbon bond-forming reaction that involves the addition of a nitroalkane to an imine. nih.goviipseries.org This reaction is of significant synthetic importance as it produces β-nitroamines, which are versatile intermediates for the synthesis of 1,2-diamines and α-amino acids. iipseries.orgekb.eg

In the context of this compound, it can act as the nucleophilic component in the nitro-Mannich reaction. The reaction is typically catalyzed and involves the in-situ formation of an imine from an aldehyde and an amine, which then reacts with the nitronate derived from this compound. ekb.eg

The resulting β-nitroamine product from the reaction of this compound contains two nitrogen-containing functional groups with different oxidation states, allowing for selective chemical manipulations. iipseries.org For instance, the nitro group can be reduced to an amine, leading to the formation of a 1,2-diamine, or it can be converted to a carbonyl group via the Nef reaction to furnish a β-aminoketone. nih.goviipseries.org

Table 2: The Nitro-Mannich Reaction

| Component | Role | Example |

| Nitroalkane | Nucleophile | This compound |

| Aldehyde & Amine | Imine Precursors | Various aldehydes and amines |

| Product | β-Nitroamine | A compound with vicinal nitro and amino groups |

This compound can participate in radical-nucleophilic substitution (SRN1) reactions, a class of transformations that proceed through a radical chain mechanism. These reactions are particularly useful for the formation of carbon-carbon and carbon-heteroatom bonds, especially at sterically hindered centers where traditional SN2 reactions are inefficient. scispace.comwikipedia.org

The SRN1 mechanism typically involves the following steps:

Initiation: An electron is transferred to the nitroalkane, forming a radical anion.

Propagation: The radical anion fragments to give a radical and a leaving group. The resulting radical then reacts with a nucleophile to form a new radical anion, which can then transfer its electron to another molecule of the starting nitroalkane, thus propagating the chain.

While specific studies on this compound in SRN1 reactions are not extensively detailed in readily available literature, the reactivity of similar aliphatic nitro compounds, such as 2-substituted-2-nitropropanes, provides a strong indication of its potential. scispace.com These compounds have been shown to react with various nucleophiles, including thiolates, via an SRN1 mechanism. scispace.comwikipedia.org The outcome of these reactions can be influenced by factors such as the solvent, the nature of the nucleophile, and the presence of light. scispace.com

While not a direct precursor, this compound can be a valuable starting material for the synthesis of complex heterocyclic structures like substituted quinolines. The key is the conversion of this compound to 2-octanone via the Nef reaction, as described in section 6.1.1. The resulting 2-octanone can then participate in various classical quinoline (B57606) syntheses.

One such method is the Friedländer synthesis , which involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group, such as a ketone. researchgate.netuop.edu.pk In this case, 2-octanone can serve as the ketone component, reacting with an appropriate o-aminobenzaldehyde to form a substituted quinoline. This reaction is typically catalyzed by an acid or a base.

The general scheme for the Friedländer synthesis involving 2-octanone would lead to the formation of a quinoline with a hexyl group at the 2-position and a methyl group at the 3-position, or vice-versa, depending on the regioselectivity of the condensation. The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. nih.govegyankosh.ac.in

Beyond its role as a synthetic intermediate, this compound can also be employed as a component in specialized chemical systems, leveraging its physical and chemical properties.

Solvent extraction is a widely used technique for the separation and purification of metal ions. jaea.go.jpbohrium.com In this process, a solute is transferred from an aqueous phase to an immiscible organic phase. The efficiency of this process can be significantly influenced by the choice of the organic solvent.

Nitro-compounds, such as nitrobenzene (B124822), have been investigated as solvents in the extraction of various metal ions, including strontium. nih.govsim2.be The use of nitrobenzene has been shown to be effective in synergistic extraction systems, often in combination with crown ethers or other complexing agents. sim2.be These systems are of interest for applications such as the removal of radioactive strontium-90 (B1230875) from nuclear waste. jaea.go.jp

Utilization in Specialized Chemical Systems

Evaluation as a Performance Enhancer in Biocidal Compositions

While specific studies focusing exclusively on this compound as a performance enhancer in biocidal compositions are not extensively detailed in available literature, the broader class of nitro compounds, to which this compound belongs, is recognized for significant antimicrobial activity. encyclopedia.pubresearchgate.netmdpi.com The functional nitro group (NO₂) is a well-established pharmacophore, an active component responsible for the biological activity of a molecule. researchgate.netresearchgate.net Its presence in a chemical structure is often associated with a range of biological effects, including antibacterial, antifungal, and antiparasitic properties. encyclopedia.pubmdpi.comnih.gov

Nitroaromatic compounds, for instance, are utilized in treating a variety of infectious diseases. nih.gov The effectiveness of these molecules is rooted in the chemical properties of the nitro group, including its strong electron-withdrawing nature and its ability to participate in redox reactions that are toxic to microorganisms. researchgate.netnih.gov Therefore, the potential for this compound to enhance a biocidal composition would likely stem from its own antimicrobial contributions, adding to the formulation's spectrum of activity or potency. The role of the nitro group as a pharmacophore is fundamental to this potential, though its interactions within a complex formulation containing other biocides would require specific empirical evaluation. researchgate.netresearchgate.net

Table 1: General Antimicrobial Mechanisms of Nitro Compounds

| Mechanism Step | Description | Reference |

| Cellular Uptake | The nitro compound penetrates the microbial cell. | encyclopedia.pubmdpi.com |

| Reductive Activation | The nitro group (NO₂) is reduced by intracellular enzymes (e.g., nitroreductases). | encyclopedia.pubmdpi.com |

| Generation of Intermediates | The reduction process forms highly reactive cytotoxic intermediates, such as nitroso radicals and superoxide (B77818) anions. | mdpi.com |

| Macromolecular Damage | The reactive intermediates cause widespread cellular damage, including covalent binding to DNA and proteins, leading to inhibition of essential life processes and cell death. | encyclopedia.pubmdpi.com |

Contribution to Fundamental Chemical Studies

The specific chemical structure of this compound makes it a valuable subject for fundamental studies in organic chemistry, particularly in the areas of stereochemistry, tautomerism, and analytical methodology development.

Studies on Stereochemistry and Tautomerism in Nitroalkanes

This compound serves as an exemplary model for studying two key isomeric phenomena: stereoisomerism and tautomerism. vedantu.comwikipedia.org

Stereoisomerism: Stereoisomers are molecules with the same molecular formula and connectivity but different three-dimensional arrangements of atoms. wikipedia.org The this compound molecule possesses a stereogenic center, also known as a chiral center, at the second carbon atom (C2)—the carbon atom bonded to the nitro group, a methyl group, a hexyl group, and a hydrogen atom. Due to this chiral center, this compound is a chiral molecule and can exist as a pair of stereoisomers called enantiomers (R-2-nitrooctane and S-2-nitrooctane). wikipedia.orgbritannica.com These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. wikipedia.org The Le Bel-van't Hoff rule predicts a maximum of 2ⁿ stereoisomers, where n is the number of asymmetric carbon atoms; for this compound with n=1, there are 2¹=2 possible stereoisomers. wikipedia.org

Tautomerism: Tautomers are structural isomers that readily interconvert. vedantu.com Primary and secondary nitroalkanes, such as this compound, that contain an alpha-hydrogen (a hydrogen atom on the carbon adjacent to the nitro group) exhibit a form of tautomerism known as nitro-aci tautomerism. vedantu.comnih.govquora.com In this equilibrium, a proton migrates from the alpha-carbon to one of the oxygen atoms of the nitro group, with a corresponding shift of the double bond. quora.com This results in the interconversion between the 'nitro' form and the 'aci' form (also known as a nitronic acid). quora.comspcmc.ac.in

The equilibrium generally favors the more stable nitro form. spcmc.ac.inuj.ac.za The aci-form is more acidic than the nitro-form and can be deprotonated by a base to form a nitronate anion. quora.comspcmc.ac.in Studies on similar secondary nitroalkanes, like 2-nitropropane, have demonstrated that this tautomeric equilibrium can be influenced and even catalyzed by biological systems, such as hepatic enzymes. nih.gov

Table 2: Tautomeric Forms of this compound

| Isomeric Form | Structural Representation | Key Features |

| Nitro Form | C₆H₁₃-CH(NO₂)-CH₃ | More thermodynamically stable; carbon-nitrogen single bond. spcmc.ac.in |

| Aci Form (Nitronic Acid) | C₆H₁₃-C(=NOOH)-CH₃ | More acidic; contains a carbon-nitrogen double bond and a hydroxyl group on the nitrogen. quora.com |

Development and Validation of Chromatographic Retention Index Systems

In analytical chemistry, particularly in chromatography, retention indices are used to convert retention times into system-independent constants, which helps in the identification of compounds by comparing experimental values with reference databases. nist.govresearchgate.net The most common system is the Kovats retention index, which uses a homologous series of n-alkanes as reference standards. nist.govresearchgate.net

However, n-alkanes have limitations, and research has focused on developing alternative reference scales. A homologous series of 1-nitroalkanes has been successfully introduced and validated as a retention index scale for both gas chromatography (GC) and reversed-phase high-performance liquid chromatography (HPLC). nih.govresearchgate.netnih.gov As a secondary nitroalkane, this compound is a relevant compound in the context of these systems.

The 1-nitroalkane series offers several advantages over traditional standards like alkyl aryl ketones in HPLC:

Strong UV Absorbance: Nitroalkanes have high UV absorbance in the 200-220 nm range, making them easily detectable. researchgate.net

Stability: They are stable compounds suitable for routine use as standards. researchgate.net

Coverage of Early Eluting Compounds: The series includes volatile members, allowing for the reliable calculation of retention indices for early-eluting analytes where other scales may lack reference points. nih.govresearchgate.net

Linearity: For homologues from the second member onwards, a linear correlation exists between the logarithm of the capacity factor and the number of carbon atoms. researchgate.net

The development of such a system involves injecting a mixture of homologous nitroalkanes (e.g., 1-nitromethane, 1-nitroethane, ... 1-nitrooctane, etc.) under specific chromatographic conditions. The retention index of an unknown analyte is then calculated based on its retention time relative to the retention times of the bracketing nitroalkanes. The use of nitroalkanes, including longer-chain compounds like nitrooctanes, has been shown to be a reliable method for standardizing retention data, thereby improving the accuracy and inter-laboratory comparability of compound identification. nih.govdntb.gov.ua

Table 3: Illustrative Calculation of a Retention Index using a Nitroalkane Series

| Compound | Carbon Number (n) | Retention Time (tᵣ) [min] | Retention Index (RI) |

| 1-Nitroheptane | 7 | 11.50 | 700 |

| Analyte X | - | 12.20 | 741* |

| This compound | 8 | 13.10 | 800 |

| 1-Nitrononane | 9 | 14.90 | 900 |

*Note: This table is for illustrative purposes. The Retention Index (RI) for Analyte X is calculated using the linear interpolation formula for temperature-programmed GC: RI = 100n + 100 * [(tᵣ(analyte) - tᵣ(n)) / (tᵣ(n+1) - tᵣ(n))], where n is the carbon number of the preceding n-alkane (or in this case, nitroalkane).

Q & A

Q. How can interdisciplinary teams align contradictory findings on this compound’s applications?

- Methodological Answer :

- Collaborative Frameworks : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research directions .

- Data Harmonization : Share raw datasets via repositories (e.g., Zenodo) and use FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.